molecular formula C6H11N3O B3043873 2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine CAS No. 944898-31-1

2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine

Cat. No. B3043873
CAS RN: 944898-31-1
M. Wt: 141.17 g/mol
InChI Key: WDOUWASQAAGCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves a cyclization reaction. Benzophenone hydrazide is cyclized to form the oxadiazole ring, followed by nucleophilic alkylation of the heterocyclic scaffold. The resulting title compounds are characterized using FT-IR, LCMS, and NMR techniques .


Molecular Structure Analysis

The molecular structure of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethanamine features a central oxadiazole ring (with two nitrogen atoms, one oxygen atom, and two carbon atoms) linked to an ethylamine group. The arrangement of atoms and bonds within the molecule determines its properties and behavior .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. For example, it may undergo nucleophilic substitution, oxidation, or reduction reactions. Additionally, it can form hydrogen bonds and engage in π–π stacking interactions .

properties

IUPAC Name

2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-5-8-9-6(10-5)3-4-7/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOUWASQAAGCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.95 g (12.23 mmol) tert-butyl [2-(5-ethyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamate and 10 ml trifluoroacetic acid are stirred in 100 ml dichloromethane for 24 hours at ambient temperature. Then the mixture is evaporated down, the residue is made basic and extracted with ethyl acetate. The organic phase is dried and evaporated to dryness.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.95 g (12.23 mmol) tert-butyl[2-(5-ethyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamate and 10 ml trifluoroacetic acid are stirred in 100 ml dichloromethane for 24 hours at ambient temperature. Then the mixture is evaporated down, the residue is made basic and extracted with ethyl acetate. The organic phase is dried and evaporated to dryness.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine
Reactant of Route 2
2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine
Reactant of Route 3
2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine
Reactant of Route 4
2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine
Reactant of Route 5
2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine
Reactant of Route 6
2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine

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